

Application Notes and Protocols: Targeting c-Fms in Experimental Autoimmune Encephalomyelitis (EAE)

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of c-Fms kinase inhibitors in the experimental autoimmune encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis (MS). The data and protocols are compiled from studies utilizing various c-Fms inhibitors, offering a detailed guide for researchers investigating the therapeutic potential of targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.

Introduction to c-Fms in EAE

The proto-oncogene c-Fms, the receptor for Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), is critically involved in the survival, proliferation, and differentiation of myeloid cells, including microglia and macrophages.[1][2] In the context of EAE and MS, the activation of microglia and the infiltration of monocyte-derived macrophages into the central nervous system (CNS) are key pathological features that contribute to inflammation, demyelination, and axonal damage.[3][4] Pharmacological inhibition of c-Fms has emerged as a promising therapeutic strategy to mitigate EAE by depleting or modulating these myeloid cell populations.[1][5][6]

Mechanism of Action

Inhibition of c-Fms signaling in the EAE model primarily leads to:

- **Depletion of Microglia and Macrophages:** Treatment with c-Fms inhibitors like PLX5622 and BLZ945 rapidly and significantly reduces the numbers of microglia and infiltrating macrophages in the spinal cord.[\[1\]](#)[\[5\]](#)
- **Modulation of Myeloid Cell Phenotype:** The remaining microglia/macrophages after treatment often exhibit a shift towards a more anti-inflammatory and neuroprotective phenotype.[\[5\]](#)
- **Reduction of CNS Inflammation:** By depleting key antigen-presenting cells (APCs) and sources of pro-inflammatory cytokines, c-Fms inhibition attenuates the overall inflammatory milieu within the CNS.[\[1\]](#)
- **Promotion of Remyelination:** Studies have shown that c-Fms inhibition can lead to an increase in the number of mature, myelinating oligodendrocytes in white matter lesions, suggesting a role in promoting repair.[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative effects of various c-Fms inhibitors on key parameters in the EAE model.

Table 1: Effect of c-Fms Inhibitors on EAE Clinical Score

Inhibitor	Animal Model	Dosing Regimen	Peak Clinical Score (Treated)	Peak Clinical Score (Control)	Onset of Action	Reference
PLX5622 (low dose)	C57BL/6J mice	Prophylactic, in chow	Significantly lower than control	Progressively worsened	2 days after administration	[5]
PLX5622 (high dose)	C57BL/6J mice	Prophylactic, in chow	Significantly lower than control	Progressively worsened	2 days after administration	[5]
PLX5622	C57BL/6J mice	Therapeutic, in chow (1200 mg/kg) from Day 14	Attenuated EAE symptoms	Progressively worsened	Within days of treatment	[5]
BLZ945	C57BL/6J mice	Therapeutic, oral gavage (200 mg/kg) from score ~1	Suppressed ongoing EAE	Progressively worsened	Not specified	[1]
BLZ945	C57BL/6J mice	Therapeutic, oral gavage (300 mg/kg) from score ~2	Suppressed ongoing EAE	Progressively worsened	Not specified	[1]
GW2580	Lewis rats	Prophylactic, oral	Max score ~2.8	Max score ~5	Delayed onset of	[2]

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Table 2: Cellular and Pathological Changes with c-Fms Inhibition in EAE

Inhibitor	Effect on Microglia	Effect on Macrophages	Effect on T-cells in CNS	Effect on Demyelination	Reference
PLX5622	Rapid depletion	Rapid depletion	Reduced infiltration	Reduced	[3] [5]
BLZ945	Profound depletion	Reduced numbers	Reduced numbers of MOG-specific T-cells	Not specified	[1]
GW2580	Not specified	Not specified	Not specified	Ameliorated	[6]

Experimental Protocols

Induction of Chronic EAE in C57BL/6J Mice

This protocol is a standard method for inducing a chronic, non-relapsing form of EAE.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis Toxin (PTx)
- Phosphate Buffered Saline (PBS)
- Female C57BL/6J mice (8-12 weeks old)

Procedure:

- **Antigen Emulsion Preparation:** Prepare an emulsion of MOG35-55 in CFA. The final concentration of MOG35-55 is typically 1-2 mg/mL. Ensure a stable emulsion is formed.
- **Immunization (Day 0):** Anesthetize the mice. Subcutaneously inject 100-200 μ L of the MOG35-55/CFA emulsion, typically split over two sites on the flank.
- **Pertussis Toxin Administration (Day 0 and Day 2):** Administer PTx intraperitoneally (i.p.). A typical dose is 100-200 ng per mouse, administered on the day of immunization (Day 0) and again 48 hours later (Day 2). The potency of the PTx batch should be considered to ensure consistent EAE induction.[\[7\]](#)[\[8\]](#)
- **Clinical Scoring:** Monitor the mice daily starting from day 7 post-immunization for clinical signs of EAE. Use a standardized scoring system (see below).

EAE Clinical Scoring Scale:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or paresis
- 3: Complete hind limb paralysis
- 4: Hind limb paralysis and forelimb weakness
- 5: Moribund or dead

Administration of c-Fms Inhibitors

Prophylactic Treatment:

- **Oral Gavage:** As demonstrated with BLZ945, the inhibitor can be administered daily by oral gavage starting from the day of immunization or a few days prior.[\[1\]](#)

- In Chow: As shown with PLX5622, the inhibitor can be formulated in the animal chow and provided ad libitum from the start of the experiment.[5]

Therapeutic Treatment:

- Oral Gavage or In Chow: Administration can begin after the onset of clinical symptoms (e.g., a clinical score of 1 or 2).[1][5] The dose and frequency will depend on the specific inhibitor's pharmacokinetic properties.

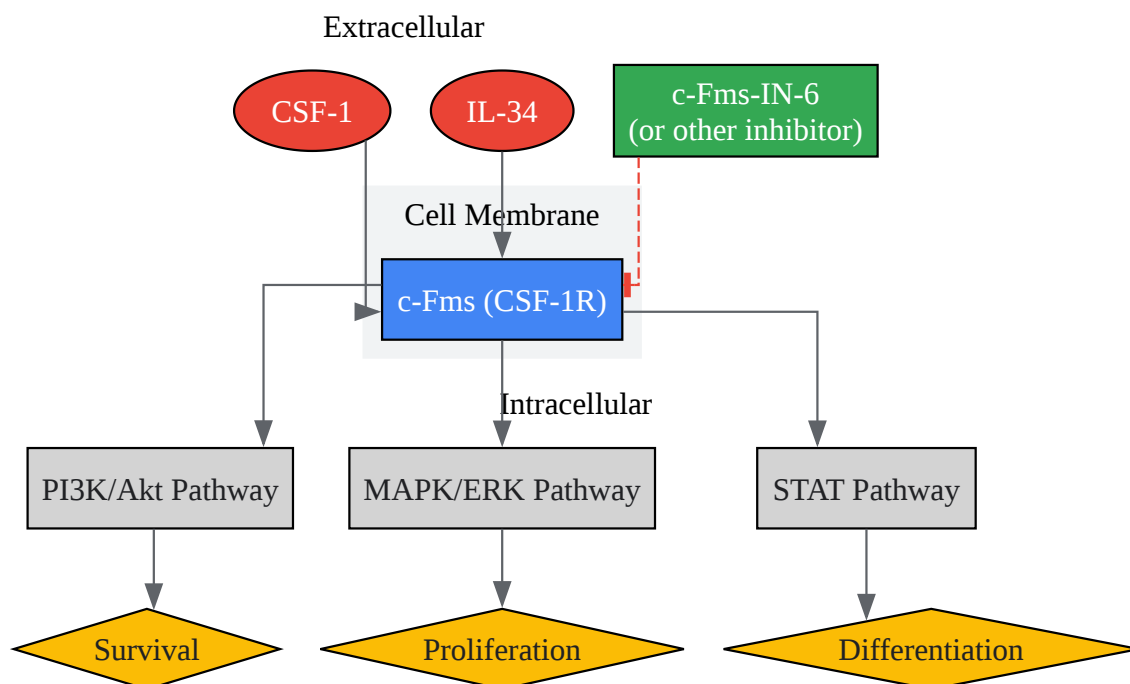
Flow Cytometry Analysis of CNS Infiltrates

Procedure:

- Tissue Harvest: At the desired time point, euthanize the mice and perfuse with ice-cold PBS.
- CNS Isolation: Dissect the spinal cord and/or brain.
- Cell Isolation: Mechanically and enzymatically digest the tissue to create a single-cell suspension.
- Leukocyte Enrichment: Use a density gradient (e.g., Percoll) to enrich for mononuclear cells.
- Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD11b, Ly6C, Ly6G, CD4, CD8).
- Analysis: Acquire data on a flow cytometer and analyze to quantify the different cell populations.

Visualizations

Experimental workflow for EAE induction and treatment.



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Simplified c-Fms signaling pathway and point of inhibition.

Conclusion

The inhibition of c-Fms presents a robust therapeutic strategy for mitigating the clinical and pathological features of EAE. The depletion of pathogenic microglia and macrophages in the CNS, coupled with the promotion of a neuroprotective environment, underscores the potential of c-Fms inhibitors in the treatment of multiple sclerosis. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the role of c-Fms in neuroinflammation and evaluating novel c-Fms inhibitors.

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